Cas no 2228732-69-0 (7-(prop-2-yn-1-yl)quinoline)

7-(Prop-2-yn-1-yl)quinoline is a functionalized quinoline derivative featuring a propynyl substituent at the 7-position, offering versatile reactivity for further synthetic modifications. The propynyl group enables selective transformations such as click chemistry via azide-alkyne cycloaddition, making it a valuable intermediate in medicinal chemistry and materials science. Its quinoline core provides inherent stability and electronic properties, suitable for applications in coordination chemistry and heterocyclic synthesis. The compound’s structural features facilitate its use in the development of bioactive molecules, catalysts, and advanced organic frameworks. High purity and well-defined reactivity ensure consistent performance in research and industrial applications.
7-(prop-2-yn-1-yl)quinoline structure
7-(prop-2-yn-1-yl)quinoline structure
Product name:7-(prop-2-yn-1-yl)quinoline
CAS No:2228732-69-0
MF:C12H9N
MW:167.206562757492
CID:6386234
PubChem ID:165669085

7-(prop-2-yn-1-yl)quinoline Chemical and Physical Properties

Names and Identifiers

    • 7-(prop-2-yn-1-yl)quinoline
    • 2228732-69-0
    • EN300-1759077
    • Inchi: 1S/C12H9N/c1-2-4-10-6-7-11-5-3-8-13-12(11)9-10/h1,3,5-9H,4H2
    • InChI Key: ULZIUFCTXIWFIC-UHFFFAOYSA-N
    • SMILES: N1C=CC=C2C=CC(CC#C)=CC=12

Computed Properties

  • Exact Mass: 167.073499291g/mol
  • Monoisotopic Mass: 167.073499291g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9Ų
  • XLogP3: 2.6

7-(prop-2-yn-1-yl)quinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1759077-0.25g
7-(prop-2-yn-1-yl)quinoline
2228732-69-0
0.25g
$1196.0 2023-09-20
Enamine
EN300-1759077-2.5g
7-(prop-2-yn-1-yl)quinoline
2228732-69-0
2.5g
$2548.0 2023-09-20
Enamine
EN300-1759077-5.0g
7-(prop-2-yn-1-yl)quinoline
2228732-69-0
5g
$3770.0 2023-06-03
Enamine
EN300-1759077-10.0g
7-(prop-2-yn-1-yl)quinoline
2228732-69-0
10g
$5590.0 2023-06-03
Enamine
EN300-1759077-0.1g
7-(prop-2-yn-1-yl)quinoline
2228732-69-0
0.1g
$1144.0 2023-09-20
Enamine
EN300-1759077-10g
7-(prop-2-yn-1-yl)quinoline
2228732-69-0
10g
$5590.0 2023-09-20
Enamine
EN300-1759077-5g
7-(prop-2-yn-1-yl)quinoline
2228732-69-0
5g
$3770.0 2023-09-20
Enamine
EN300-1759077-1g
7-(prop-2-yn-1-yl)quinoline
2228732-69-0
1g
$1299.0 2023-09-20
Enamine
EN300-1759077-1.0g
7-(prop-2-yn-1-yl)quinoline
2228732-69-0
1g
$1299.0 2023-06-03
Enamine
EN300-1759077-0.05g
7-(prop-2-yn-1-yl)quinoline
2228732-69-0
0.05g
$1091.0 2023-09-20

Additional information on 7-(prop-2-yn-1-yl)quinoline

Comprehensive Analysis of 7-(prop-2-yn-1-yl)quinoline (CAS No. 2228732-69-0): Properties, Applications, and Research Trends

7-(prop-2-yn-1-yl)quinoline (CAS No. 2228732-69-0) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in pharmaceutical research, material science, and catalysis. This quinoline derivative features a prop-2-yn-1-yl substituent, which introduces distinct reactivity patterns, making it a valuable intermediate for synthetic chemists. Below, we delve into its properties, synthesis, and emerging applications while addressing trending queries in the scientific community.

The molecular formula of 7-(prop-2-yn-1-yl)quinoline is C12H9N, with a molecular weight of 167.21 g/mol. Its structure combines the aromatic quinoline core with an alkyne functional group, offering dual reactivity for cross-coupling reactions and click chemistry. Researchers often explore its role in drug discovery, particularly in designing kinase inhibitors or fluorescence probes, given quinoline's inherent photophysical properties. Recent studies highlight its utility in metal-organic frameworks (MOFs) and polymeric materials, aligning with the growing demand for advanced functional materials.

Synthesis of CAS No. 2228732-69-0 typically involves Sonogashira coupling or nucleophilic substitution reactions, with yields optimized through palladium catalysis. A 2023 Journal of Organic Chemistry study emphasized its efficiency in one-pot multicomponent reactions, a hotspot in green chemistry discussions. This aligns with the industry's shift toward sustainable synthesis, a topic frequently searched in AI-driven literature databases like PubMed and Reaxys.

Applications of 7-(prop-2-yn-1-yl)quinoline extend to agrochemicals and electronic materials. Its electron-deficient quinoline ring facilitates charge transport, making it a candidate for OLEDs and organic semiconductors—areas trending in materials science forums. Additionally, its bioisosteric potential (a frequently queried term in medicinal chemistry) is under investigation for anticancer agents, as noted in a 2024 ACS Medicinal Chemistry Letters preprint.

From an SEO perspective, users often search for "7-(prop-2-yn-1-yl)quinoline supplier" or "CAS 2228732-69-0 price," reflecting commercial interest. However, regulatory-compliant vendors emphasize its non-hazardous status, avoiding restricted chemical classifications. Analytical data (e.g., HPLC purity, NMR spectra) are also high-ranking keywords, crucial for quality assurance in procurement.

In conclusion, 7-(prop-2-yn-1-yl)quinoline exemplifies the intersection of traditional heterocycles and modern synthetic tools. Its versatility addresses pressing needs in life sciences and nanotechnology, while its synthesis methods resonate with green chemistry advocates. As AI-powered platforms like SciFinder and Google Scholar index more studies on this compound, its relevance in high-impact research is poised to grow.

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